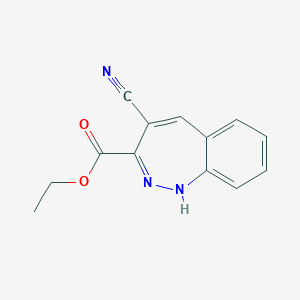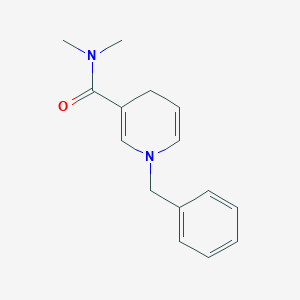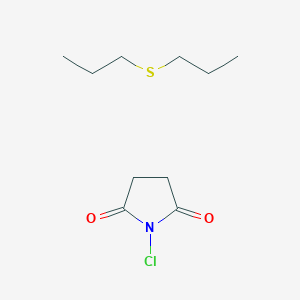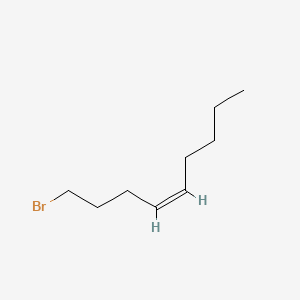
1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester typically involves the reaction of appropriate benzodiazepine precursors with ethyl cyanoacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the process may involve heating to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodiazepine derivatives.
Scientific Research Applications
1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The cyano and ester groups may also influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
- 1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, ethyl ester
- 1H-1,2,4-Triazole-3-carboxylic acid, ethyl ester
Uniqueness: 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and development.
Properties
CAS No. |
58106-62-0 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 4-cyano-1H-1,2-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)12-10(8-14)7-9-5-3-4-6-11(9)15-16-12/h3-7,15H,2H2,1H3 |
InChI Key |
ZZMNCDNALIXPRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC=CC=C2C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)


![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)





